molecular formula C21H17Cl2N5O2S B2838711 N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 898469-17-5

N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2838711
CAS No.: 898469-17-5
M. Wt: 474.36
InChI Key: PSRSGSXDOQTCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:

  • Triazole core: Substituted at position 4 with a 1H-pyrrol-1-yl group and at position 5 with a 4-chlorophenyl group.
  • Sulfanyl bridge: Links the triazole to an acetamide moiety.

This scaffold is designed for pharmacological applications, leveraging the triazole ring's metabolic stability and the acetamide group's hydrogen-bonding capacity.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N5O2S/c1-30-18-9-8-16(23)12-17(18)24-19(29)13-31-21-26-25-20(14-4-6-15(22)7-5-14)28(21)27-10-2-3-11-27/h2-12H,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRSGSXDOQTCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various research findings.

Chemical Structure

The compound's structure can be represented as follows:

C17H16Cl2N4O2S\text{C}_{17}\text{H}_{16}\text{Cl}_2\text{N}_4\text{O}_2\text{S}

This structure includes a chloro-substituted methoxyphenyl group, a pyrrole ring, and a triazole moiety, which are key to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and isocyanates.
  • Substitution Reactions : The introduction of the chloro and methoxy groups is done via electrophilic aromatic substitution.
  • Final Coupling : The final product is obtained through coupling reactions that link the triazole and phenyl groups.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds containing the triazole ring have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

Antiviral Activity

The compound's structural components suggest potential antiviral properties. Similar triazole derivatives have been evaluated for their effectiveness against viral infections, particularly in inhibiting viral replication in vitro and in vivo .

Enzyme Inhibition

The compound has been explored for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease.
EnzymeInhibition Level
AcetylcholinesteraseStrong
UreaseModerate

The biological activity of this compound is thought to involve several mechanisms:

  • Interaction with Enzymes : The presence of the sulfanyl group enhances binding affinity to target enzymes.
  • Disruption of Cellular Processes : By inhibiting key metabolic pathways in bacteria and viruses, the compound can effectively reduce their proliferation.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Antiviral Efficacy : A series of triazole derivatives were tested against Tobacco Mosaic Virus (TMV), showing over 40% inhibition at concentrations of 500 mg/L .
  • Enzyme Inhibition Studies : Research indicated that compounds with a similar scaffold exhibited significant inhibition against urease, making them potential candidates for treating infections caused by urease-producing bacteria .

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

Key structural differences among analogs lie in substituents at positions 4 and 5 of the triazole ring, influencing bioactivity and physicochemical properties:

Compound Name Substituent at Position 4 Substituent at Position 5 Key Modifications vs. Target Compound
Target Compound 1H-pyrrol-1-yl 4-chlorophenyl Reference standard
N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Ethyl 4-pyridinyl Pyridine replaces pyrrole; ethyl enhances lipophilicity
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Phenyl 4-(methylsulfanyl)benzyl Sulfur-containing benzyl group; phenyl at position 4
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Ethyl Pyridin-2-yl Pyridine substituent; ethyl group increases bulk
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Ethyl Furan-2-yl Furan replaces pyrrole; fluorine enhances electronegativity

Impact of Modifications :

  • Pyrrole vs. Pyridine/Furan : Pyrrole’s electron-rich nature may improve binding to aromatic receptors, while pyridine/furan alters solubility and steric interactions .
  • Ethyl vs. Aryl Groups : Ethyl enhances lipophilicity, whereas aryl groups (e.g., phenyl) may improve π-π stacking in target proteins .

Acetamide Group Variations

The acetamide’s aryl substituent influences pharmacokinetics:

Compound Name Acetamide Substituent Biological Activity
Target Compound 5-chloro-2-methoxyphenyl Under investigation (anticipate anti-inflammatory/antiproliferative)
N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 2-ethoxyphenyl Enhanced metabolic stability due to ethoxy group
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Varied N-aryl groups Demonstrated anti-exudative activity in rat models

Key Observations :

  • Anti-Exudative Activity : Analogous compounds with furan-triazole-acetamide scaffolds showed 30–50% reduction in edema in preclinical studies .

Pharmacological Activity Comparison

Compound Class Target Activity Efficacy (Preclinical Models) Mechanism Insights
Hydroxyacetamide derivatives Antiproliferative IC₅₀: 5–20 µM (breast cancer cells) ROS inhibition; apoptosis induction
Pyrrole-triazole-acetamides Anti-inflammatory 40–60% edema reduction (rat models) COX-2/LOX inhibition postulated
Pyridine-triazole analogs Antimicrobial MIC: 8–32 µg/mL (E. coli, S. aureus) Membrane disruption

Notable Findings:

  • The target compound’s pyrrole-triazole combination may synergize anti-inflammatory and antiproliferative effects, though direct data are pending .
  • Ethyl-substituted analogs (e.g., ) show broader-spectrum bioactivity due to increased cell permeability.

Challenges :

  • Steric hindrance from the 4-chlorophenyl group may reduce reaction yields.
  • Purification requires chromatography or recrystallization due to polar byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.